N-Oleoylglycine is an endogenous lipid mediator, structurally characterized by a glycine molecule conjugated to oleic acid via an amide bond. [, ] It is a naturally occurring compound found in various mammalian tissues, including the brain, spinal cord, skin, and lungs. [] N-Oleoylglycine is categorized as a member of the endocannabinoidome (eCBome), an expanded family of lipid mediators that includes endocannabinoids (eCBs) and other related lipids. [] While structurally similar to eCBs, N-oleoylglycine does not bind to cannabinoid receptors. [] Instead, it exerts its effects through interactions with other receptors and signaling pathways.
A lipase-catalyzed method offers a green chemistry approach. Glycerol activates the fatty acid, followed by aminolysis with glycine in an aqueous medium. [] This approach boasts a high yield (80%) and accepts various fatty acids (C8-C18), yielding N-acyl glycines like N-decanoyl, N-myristoyl, and N-oleoylglycine. []
N-Oleoylglycine, similar to other N-acylglycines, undergoes oxidative cleavage by peptidylglycine α-amidating monooxygenase (PAM), leading to the production of primary fatty acid amides like oleamide. [, ] This reaction contributes to the regulation of both N-oleoylglycine and oleamide levels in vivo.
N-Oleoylglycine activates Agouti-related protein (AgRP) neurons by interacting with CB1R, leading to increased food intake (hyperphagia). [] This effect suggests a potential role for N-oleoylglycine in regulating energy homeostasis.
N-Oleoylglycine demonstrates neuroprotective effects against 1-methyl-4-phenyl-pyridinium (MPP+)-induced neurotoxicity by activating PPARα. [] This activation leads to downstream effects that protect neurons from damage.
N-Oleoylglycine functions as a lipid activator of GPR132, albeit with less potency compared to other N-acylglycines. [] This interaction might contribute to the broader physiological effects of N-oleoylglycine.
Studies demonstrate the neuroprotective potential of N-oleoylglycine in models of traumatic brain injury (TBI) [] and Parkinson's disease. [] In TBI models, N-oleoylglycine administration improves motor function, reduces neuroinflammation, and promotes behavioral recovery. [] In Parkinson's disease models, it protects against neuronal damage induced by MPP+, a neurotoxin implicated in the disease pathology. []
N-Oleoylglycine and its analog, N-oleoylalanine, have shown potential in attenuating both spontaneous and naloxone-precipitated withdrawal symptoms associated with chronic opiate use. [] These effects are believed to be mediated through modulation of the endocannabinoidome and gut microbiota. []
Research suggests a role for N-oleoylglycine in regulating energy homeostasis and adipogenesis. [, ] It can induce hyperphagia by activating AgRP neurons, potentially impacting food intake and body weight regulation. [] Additionally, it may influence adipogenesis, the process of fat cell formation, which could have implications for obesity research. []
Emerging evidence indicates the potential of N-oleoylglycine in modulating reward pathways associated with addiction. [, , ] Preclinical studies suggest that it can attenuate the acquisition and expression of cocaine-induced behaviors, [] potentially offering a novel therapeutic target for addiction treatment. Studies also demonstrate its ability to reduce nicotine reward and withdrawal symptoms in mice. [] Additionally, N-oleoylglycine and N-oleoyl alanine have been shown to reduce alcohol self-administration and preference in mice. []
The structural characteristics of N-oleoylglycine make it suitable for investigating the self-assembly and stability of model protocell membranes in prebiotic chemistry research. [] Its ability to form vesicles under conditions mimicking early Earth environments provides insights into the potential roles of protoamphiphiles in the origin of life.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7